Anthracene, 9-chloro-10-chloromethyl-

LogP Lipophilicity ADME Prediction

Researchers constructing unsymmetrical 9,10-disubstituted anthracenes for OLED emitters, liquid crystals, or fluorescent probes face multi-step syntheses burdened by protecting group manipulations. 9-Chloro-10-chloromethyl-anthracene eliminates this bottleneck through orthogonal reactivity: the benzylic chloromethyl group (C10) undergoes rapid nucleophilic displacement (SN₂), while the aromatic chloro group (C9) enables subsequent Pd-catalyzed Suzuki or Buchwald-Hartwig coupling - enabling sequential, protecting-group-free molecular construction in fewer steps. • Orthogonal bifunctional reactivity eliminates protecting group steps, reducing intermediate procurement • LogP 5.39 (vs. 4.76 for 9-chloromethylanthracene) improves HPLC retention for lipophilic analyte derivatization • Boiling point 431.8 °C minimizes evaporative losses during heated derivatization protocols Available from 10 mg to bulk quantities, with custom synthesis support on request.

Molecular Formula C15H10Cl2
Molecular Weight 261.1 g/mol
CAS No. 19996-03-3
Cat. No. B025488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 9-chloro-10-chloromethyl-
CAS19996-03-3
Molecular FormulaC15H10Cl2
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl
InChIInChI=1S/C15H10Cl2/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8H,9H2
InChIKeyXPUGCURTNYKMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Substituted Anthracene Building Block with Orthogonal Reactivity


Anthracene, 9-chloro-10-chloromethyl- (CAS 19996-03-3) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by two electronically and sterically distinct substituents at the 9- and 10-positions: an aromatic chloro group and a benzylic chloromethyl group. Its molecular formula is C15H10Cl2 and its molecular weight is 261.15 g/mol [1]. This unique substitution pattern imparts orthogonal reactivity, enabling sequential derivatization at the 9- and 10-positions, a capability absent in mono-substituted or symmetrically di-substituted anthracene analogs. The compound serves as a versatile intermediate in the synthesis of fluorescent labels, liquid crystal precursors, and functional materials [2].

Why This Compound Cannot Be Replaced by Common Analogs


The chloromethyl group at the 10-position is a highly reactive benzylic halide, prone to nucleophilic substitution (SN1/SN2), while the chloro substituent at the 9-position is a relatively inert aromatic halide that can participate in cross-coupling reactions [1]. Attempting to substitute Anthracene, 9-chloro-10-chloromethyl- with a mono-functional analog like 9-chloromethylanthracene eliminates the aryl chloride handle, preventing downstream derivatization via Pd-catalyzed coupling. Conversely, substituting with 9,10-dichloroanthracene removes the benzylic leaving group, abolishing the ability to introduce nucleophiles under mild conditions. Symmetric 9,10-bis(chloromethyl)anthracene also fails to replicate the sequential reactivity, as both positions are equally activated. This inherent orthogonal reactivity is critical for applications requiring stepwise molecular construction [2].

Quantitative Differentiation Against Closest Analogs


Lipophilicity Shift Enables Different Solvent Partitioning

The target compound's computed LogP of 5.39 is significantly higher than that of 9-chloromethylanthracene (LogP = 4.76) and slightly higher than 9,10-dichloroanthracene (LogP = 5.30). This quantifiable difference in a key drug-likeness and environmental fate parameter can influence solvent extraction, membrane permeability, and impurity removal strategies [1].

LogP Lipophilicity ADME Prediction

Higher Boiling Point Increases Thermal Stability Window

The target compound exhibits a boiling point of 431.8 °C at 760 mmHg, which is markedly higher than the 294.7 °C of 9-chloromethylanthracene and 401.3 °C of 9,10-dichloroanthracene. This property is critical for processes where thermal stress may degrade more volatile analogs [1].

Boiling Point Thermal Stability Distillation

9-Chloro Substituent Confers a Different Mutagenicity Profile

While 9-chloromethylanthracene (CMA) is documented as a mutagenic HPLC labeling reagent in the Ames test, the target compound, 10-chloromethyl-9-chloroanthracene, was used as a test alkylating agent in a Sendai virus carcinogenesis study without reports of direct mutagenicity, suggesting the additional 9-chloro substituent may modulate biological activity [1].

Mutagenicity Toxicity Safety

Orthogonal Reactivity Essential for Stepwise Synthesis

The 9-chloro group is an aromatic halide capable of oxidative addition to palladium, while the 10-chloromethyl group undergoes direct nucleophilic displacement. This bifunctional nature is not present in 9-chloromethylanthracene (which lacks the aryl chloride) or in 9,10-dichloroanthracene (which lacks the benzylic leaving group). In a representative class-level inference, the reactivity difference between aryl chlorides and benzylic chlorides in anthracenes is known to be at least 10^2-10^3 fold in the rate of SN2 substitution .

Orthogonal Reactivity Chemoselectivity Sequential Derivatization

Alkylation Activity In Vivo Distinct from Non-Alkylating Analogs

The target compound, 10-chloromethyl-9-chloroanthracene, has been explicitly used as an alkylating derivative of a hydrocarbon to modulate chemically induced pulmonary adenoma counts in mice. This is a direct experimental demonstration of its alkylating capability in a biological system. In contrast, 9,10-dichloroanthracene lacks the labile chloromethyl group and does not exhibit comparable alkylating activity under analogous conditions [1].

Alkylation Carcinogenicity In Vivo Model

Procurement-Driven Application Scenarios


Unsymmetrical Disubstituted Anthracenes for OLED and Liquid Crystals

The orthogonal reactivity of the 9-chloro and 10-chloromethyl groups is essential for constructing unsymmetrical anthracene cores where the 9- and 10-substituents must be different. This is a common structural requirement in high-performance OLED emitters and liquid crystalline materials. Using 9-chloro-10-chloromethyl-anthracene, a nucleophile can first displace the benzylic chloride at C10, followed by Suzuki or Buchwald-Hartwig coupling at C9, all without protecting group manipulations. This step-economic advantage over symmetric dihalides directly reduces procurement of multiple intermediates .

Photoaffinity Labels and Covalent Probes with Reactive Anchoring Group

The confirmed alkylating activity of the chloromethyl group, demonstrated in vivo, makes this compound a reliable precursor for synthesizing photoaffinity labels and covalent inhibitors. By first anchoring the compound to a biomolecule scaffold via displacement of the chloromethyl group, the resulting anthracene can then be further functionalized at C9 or used directly for its fluorescence. This is a functional advantage over non-chloromethylated chloroanthracenes like 9,10-dichloroanthracene, which cannot be utilized for covalent labeling without additional activation steps .

Fluorescent Derivatization Reagent with Enhanced Lipophilicity

With a LogP of 5.39, the target compound is more hydrophobic than the commonly used 9-chloromethylanthracene (LogP 4.76) . This makes it a superior fluorescent derivatization reagent for highly lipophilic analytes such as long-chain fatty acids, sterols, or polyether toxins, where increased analyte-label complex lipophilicity improves retention and separation in reversed-phase HPLC. The higher boiling point (431.8 °C vs. 294.7 °C) also suggests lower volatility, reducing evaporative losses during derivatization protocols that involve heating .

Custom Synthesis of Bis(chloromethyl)anthracene Cross-Linkers

A patent described on authoritative vendor technical pages outlines the synthesis of 9,10-bis(chloromethyl)anthracene, a useful cross-linker for polymer chemistry, from anthracene derivatives. 9-Chloro-10-chloromethyl-anthracene can serve as a direct precursor or intermediate in this synthetic route, offering a distinct advantage over starting from anthracene itself due to the pre-installed functionality. This reduces the number of reaction steps and improves overall yield for procurement entities seeking to produce this cross-linker in-house .

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